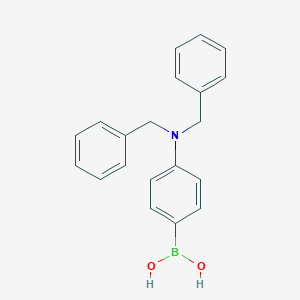

4-(N,N-Dibenzylamino)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[4-(dibenzylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGQJKOCSXZOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597058 | |

| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159191-44-3 | |

| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(N,N-Dibenzylamino)phenylboronic Acid from 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(N,N-dibenzylamino)phenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 4-bromoaniline, and proceeds through a two-step sequence involving N,N-dibenzylation followed by a borylation reaction. This guide details two reliable methods for the crucial borylation step: a palladium-catalyzed Miyaura borylation and a lithium-halogen exchange followed by reaction with a borate ester.

Executive Summary

The synthesis of this compound is achieved in two key stages:

-

N,N-Dibenzylation of 4-bromoaniline: This initial step involves the protection of the amino group of 4-bromoaniline with two benzyl groups to form the intermediate, 4-bromo-N,N-dibenzylaniline. This transformation is typically achieved using benzyl bromide in the presence of a suitable base.

-

Borylation of 4-bromo-N,N-dibenzylaniline: The critical carbon-boron bond is formed in the second step. This guide presents two effective methodologies:

-

Method A: Miyaura Borylation: A palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.

-

Method B: Lithium-Halogen Exchange: Formation of an organolithium intermediate followed by quenching with a trialkyl borate.

-

This document provides detailed experimental protocols for each step, a summary of quantitative data, and visualizations of the synthetic workflow to aid researchers in the successful implementation of this synthesis.

Data Presentation

The following tables summarize the key reagents, conditions, and expected outcomes for the synthesis of this compound.

Table 1: Synthesis of 4-bromo-N,N-dibenzylaniline

| Parameter | Value |

| Starting Material | 4-bromoaniline |

| Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | Methanol |

| Reaction Time | 15 minutes |

| Temperature | Reflux |

| Purification | Extraction and solvent removal |

| Yield | High (Specific yield not reported, but expected to be high) |

Table 2: Borylation of 4-bromo-N,N-dibenzylaniline

| Parameter | Method A: Miyaura Borylation | Method B: Lithium-Halogen Exchange |

| Starting Material | 4-bromo-N,N-dibenzylaniline | 4-bromo-N,N-dibenzylaniline |

| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | n-Butyllithium, Triisopropyl borate |

| Solvent | Dioxane | Anhydrous Tetrahydrofuran |

| Temperature | 80 °C | -78 °C to room temperature |

| Purification | Column chromatography | Aqueous workup and extraction |

| Yield | Good to excellent (substrate dependent) | Good (substrate dependent) |

Table 3: Physicochemical Properties and Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 4-bromo-N,N-dibenzylaniline | C₂₀H₁₈BrN | 352.27 | Not reported | 7.46-7.20 (m, 11H), 6.70 (d, 2H, J = 8.7 Hz), 4.71 (s, 4H)[1] | 148.2, 138.1, 132.0, 128.9, 127.2, 126.7, 114.4, 108.8, 54.6[1] |

| This compound | C₂₀H₂₀BNO₂ | 317.19 | 184-188[2] | Data not available | Data not available |

Note: NMR data for 4-bromo-N,N-dibenzylaniline is based on a closely related structure, N-benzyl-4-bromo-N-(4-methylbenzyl)aniline. Specific data for the target compound was not available.

Experimental Protocols

Step 1: Synthesis of 4-bromo-N,N-dibenzylaniline

This protocol is adapted from a general procedure for the N-benzylation of anilines.

Materials:

-

4-bromoaniline

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 4-bromoaniline (1.0 equiv).

-

Add methanol to dissolve the 4-bromoaniline.

-

Add potassium carbonate (2.0 equiv).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Slowly add benzyl bromide (2.1 equiv) to the refluxing mixture.

-

Continue to reflux for 15 minutes, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of dichloromethane and 30 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-N,N-dibenzylaniline.

-

The crude product can be purified further by column chromatography on silica gel if necessary.

Step 2, Method A: Miyaura Borylation for the Synthesis of this compound pinacol ester

This protocol is a general method for the Miyaura borylation of aryl bromides.[3][4]

Materials:

-

4-bromo-N,N-dibenzylaniline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add 4-bromo-N,N-dibenzylaniline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the this compound pinacol ester.

-

The pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or THF, followed by extraction and purification.

Step 2, Method B: Lithium-Halogen Exchange for the Synthesis of this compound

This protocol is adapted from a procedure for the borylation of 4-bromo-N,N-dimethylaniline.

Materials:

-

4-bromo-N,N-dibenzylaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 4-bromo-N,N-dibenzylaniline (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Caption: Overall synthetic workflow from 4-bromoaniline to the final product.

Caption: Logical relationship of the key transformations in the synthesis.

References

Spectral Data for 4-(N,N-Dibenzylamino)phenylboronic Acid: A Comprehensive Guide

An in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 4-(N,N-Dibenzylamino)phenylboronic acid is currently unavailable in publicly accessible scientific literature and chemical databases. Despite extensive searches for experimental ¹H and ¹³C NMR spectra, specific chemical shifts, coupling constants, and detailed experimental protocols for this particular molecule could not be retrieved.

This technical guide acknowledges the significant interest in the characterization of phenylboronic acid derivatives for researchers, scientists, and drug development professionals. These compounds are pivotal building blocks in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, and their precise structural elucidation is paramount for ensuring the integrity of subsequent research and development.

While spectral data for analogous compounds, such as 4-(diphenylamino)phenylboronic acid, are available, direct extrapolation of this data to this compound would be scientifically unsound due to the differing electronic and steric effects of the dibenzylamino group compared to the diphenylamino group.

General Experimental Protocol for NMR Spectroscopy of Phenylboronic Acids

For researchers who have synthesized this compound and wish to acquire NMR data, a general experimental protocol is provided below. This protocol is based on standard laboratory procedures for the analysis of similar organic compounds.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity, as impurities can significantly complicate spectral interpretation. Purification is typically achieved through techniques such as recrystallization or column chromatography.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Common choices for phenylboronic acids include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for labile protons like those of the boronic acid group.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral resolution.

-

¹H NMR Spectroscopy:

-

A standard one-pulse experiment is typically sufficient.

-

Key parameters to set include the spectral width, number of scans (typically 16 to 64), relaxation delay, and acquisition time.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a good signal-to-noise ratio.

-

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of all proton and carbon signals.

-

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a novel organic compound like this compound.

In the absence of verified experimental data for this compound, this guide provides a foundational framework for the acquisition and interpretation of the necessary ¹H and ¹³C NMR spectra. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge base of the scientific community.

Stability and Storage of Aminophenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for aminophenylboronic acids. This class of compounds is of significant interest in drug development and diagnostics due to its unique chemical properties, particularly its ability to form reversible covalent bonds with diols. Understanding the stability profile of aminophenylboronic acids is critical for ensuring their quality, efficacy, and shelf-life in research and pharmaceutical applications.

Chemical Stability and Degradation Pathways

Aminophenylboronic acids are susceptible to degradation through several pathways, primarily driven by environmental factors such as moisture, oxygen, light, and temperature. The key degradation mechanisms include oxidative deboronation and hydrolysis.

Oxidative Degradation: The primary degradation pathway for many boronic acids is oxidation.[1] In the presence of reactive oxygen species, the carbon-boron bond can be cleaved, leading to the formation of the corresponding aminophenol and boric acid. This process, known as oxidative deboronation, is a significant concern for the long-term stability of these compounds.[1][2] Studies on peptide boronic acid derivatives have shown that the boronic acid group can be cleaved to give an alcohol under oxidative stress.[2]

Hydrolytic Degradation: Aminophenylboronic acids are also sensitive to moisture. Hydrolysis can lead to the formation of boronic acid anhydrides, including cyclic trimers known as boroxines. While this process is often reversible upon addition of water, it can affect the compound's solubility and reactivity. The rate of hydrolysis can be influenced by pH.

Thermal and Photolytic Degradation: Elevated temperatures can accelerate the degradation of aminophenylboronic acids, likely by increasing the rates of oxidation and hydrolysis. Exposure to light, particularly UV radiation, can also contribute to degradation, a common characteristic for many aromatic compounds.

A proposed major degradation pathway for aminophenylboronic acids is illustrated below.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of aminophenylboronic acids, proper storage and handling are essential. Based on information from safety data sheets and the inherent chemical liabilities of these compounds, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Reduces the rate of chemical degradation, including oxidation and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |

| Light | Protect from light by storing in an amber vial or a dark place. | Prevents photolytic degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to atmospheric moisture and oxygen. |

| Handling | Handle in a well-ventilated area, preferably in a glove box or under a fume hood. Avoid formation of dust and aerosols. | Minimizes exposure to atmospheric conditions and ensures user safety. |

Quantitative Stability Data

Table 1: Illustrative Stability Data for a Generic Aminophenylboronic Acid Solid

| Storage Condition | Timepoint | Assay (% of Initial) | Appearance |

| 25°C / 60% RH | 0 months | 100.0 | White to off-white powder |

| 3 months | 98.5 | No significant change | |

| 6 months | 96.8 | Slight discoloration | |

| 12 months | 94.2 | Yellowish tint | |

| 40°C / 75% RH | 0 months | 100.0 | White to off-white powder |

| 1 month | 95.3 | Slight discoloration | |

| 3 months | 90.1 | Yellowish powder | |

| 6 months | 85.7 | Yellow-brown powder | |

| Photostability | 1.2 million lux hours | 97.2 | Slight surface discoloration |

| (ICH Q1B) | 200 W h/m² |

Note: These data are illustrative and not based on specific experimental results for a particular aminophenylboronic acid. Actual stability will vary depending on the specific isomer, purity, and packaging.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of aminophenylboronic acids. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The following sections outline a general protocol for a forced degradation study and a stability-indicating HPLC method.

Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathways.[3][4]

Objective: To generate degradation products of the aminophenylboronic acid under various stress conditions.

Procedure:

-

Acid Hydrolysis: Dissolve the aminophenylboronic acid in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the aminophenylboronic acid in 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve the aminophenylboronic acid in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid aminophenylboronic acid at 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid aminophenylboronic acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

After exposure to the stress conditions, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact aminophenylboronic acid from its degradation products.

Typical Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a wavelength where the aminophenylboronic acid and its expected degradation products have significant absorbance (e.g., 254 nm or 280 nm). |

| Injection Volume | 10 µL |

Method Validation: The stability-indicating method should be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust. Specificity is particularly important and is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Role in Signaling Pathways and Biosensing

Aminophenylboronic acids are widely used in the development of biosensors, particularly for the detection of saccharides. This is due to the ability of the boronic acid moiety to form a reversible covalent bond with cis-diols, which are present in many biological molecules, including glucose and sialic acids on the surface of cancer cells.

This interaction forms the basis of a signaling mechanism in many biosensor designs. For example, the binding of a diol-containing analyte to an aminophenylboronic acid-functionalized sensor can induce a detectable signal, such as a change in fluorescence, color, or an electrochemical response.

Conclusion

The stability of aminophenylboronic acids is a critical factor for their successful application in research and drug development. These compounds are primarily susceptible to oxidative degradation and are sensitive to moisture, heat, and light. Adherence to proper storage and handling protocols, including storage at low temperatures under an inert atmosphere and protection from light, is essential to maintain their integrity. The use of a validated stability-indicating HPLC method is necessary for accurately monitoring the stability of aminophenylboronic acids and their formulations. Further research to generate comprehensive quantitative stability data for various aminophenylboronic acid derivatives would be highly beneficial to the scientific community.

References

- 1. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of 4-(N,N-Dibenzylamino)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(N,N-Dibenzylamino)phenylboronic acid, including its chemical properties, applications, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a dibenzylamino group. This structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 159191-44-3 | [1] |

| Molecular Formula | C₂₀H₂₀BNO₂ | [1][2] |

| Molecular Weight | 317.19 g/mol | [2] |

| Melting Point | 184-188°C | [2] |

| Appearance | Not specified in search results | |

| Solubility | General solubility for phenylboronic acids: High in ethers (e.g., THF, dioxane) and ketones; moderate in chloroform; low in hydrocarbons.[3][4] | |

| Storage | 2-8°C | [2] |

Applications in Research and Development

While specific applications for this compound are not extensively detailed in the available literature, the broader class of phenylboronic acids (PBAs) are widely utilized in several key areas of research and development.

-

Suzuki-Miyaura Cross-Coupling Reactions: Phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, a crucial step in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics.

-

Fluorescent Probes and Sensors: The boronic acid moiety can reversibly bind to diols, such as those found in saccharides. This property is exploited in the design of fluorescent probes and sensors for detecting glucose and other sugars.

-

Drug Delivery and Targeting: The affinity of phenylboronic acids for sialic acid residues, which are often overexpressed on the surface of cancer cells, makes them a promising targeting ligand for drug delivery systems. By functionalizing nanoparticles or drug carriers with PBAs, targeted delivery to tumor cells can be achieved.

-

Biomedical Materials: PBA-functionalized polymers have been developed for various biomedical applications, including the creation of "smart" hydrogels for controlled drug release, self-healing materials, and scaffolds for tissue engineering.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for phenylboronic acids like this compound.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between an aryl halide and a phenylboronic acid.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene and water)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture and the palladium catalyst.

-

Reaction: Heat the reaction mixture to a specified temperature (typically 80-100°C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conceptual Signaling Pathway: PBA-Mediated Cancer Cell Targeting

Caption: Conceptual pathway for PBA-mediated targeting of cancer cells.

References

A Technical Guide to the Electronic and Steric Effects of the N,N-Dibenzylamino Substituent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N,N-dibenzylamino [-N(CH₂Ph)₂] group is a significant substituent in modern organic chemistry, finding application as a robust protecting group, a powerful directing group, and a modulating component in catalysis and medicinal chemistry. Its utility is governed by a distinct combination of electronic and steric properties. Electronically, it acts as a potent electron-donating group through resonance, profoundly influencing the reactivity of aromatic systems. Sterically, its two flexible benzyl moieties create significant bulk, which can be strategically employed to control reaction selectivity and molecular recognition. This guide provides a comprehensive analysis of these effects, detailing their theoretical underpinnings, methods for their quantitative characterization, and their practical implications in chemical synthesis and drug design.

The N,N-Dibenzylamino Substituent: A Structural Overview

The N,N-dibenzylamino group consists of a central nitrogen atom bonded to two benzyl groups. This arrangement confers a unique set of characteristics:

-

Hybridization and Geometry: The nitrogen atom is sp³ hybridized, but its geometry can be influenced by the steric pressure of the bulky benzyl groups, sometimes leading to a more planar arrangement to alleviate strain.[1][2]

-

Conformational Flexibility: The multiple single bonds within the substituent (C-N, C-C) allow for considerable rotational freedom. The benzyl groups can adopt various conformations, creating a dynamic steric field that can adapt to its environment, such as a catalytic active site or a protein binding pocket.

-

Chemical Significance: The group is widely used as a protecting group for primary and secondary amines due to its stability under a range of conditions and its facile removal via catalytic hydrogenolysis.[3][4][5] Its distinct properties also make it a valuable functional group in the synthesis of complex molecules like β-lactams and in glycosylation reactions.[3][6]

Electronic Profile and Influence

The net electronic effect of a substituent is a balance of its inductive and resonance contributions. For the N,N-dibenzylamino group attached to an aromatic ring, these effects are in opposition, but one clearly dominates.

Resonance and Inductive Effects

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, so it withdraws electron density through the sigma bond (a -I effect). This effect is relatively weak and localized.

-

Resonance Effect (+M): The nitrogen atom's lone pair of electrons can be delocalized into an adjacent π-system (e.g., a benzene ring). This is a powerful electron-donating effect (+M or +R effect) that increases electron density at the ortho and para positions of the ring.

The +M effect far outweighs the -I effect, making the N,N-dibenzylamino group a strong net electron-donating group (EDG). This potent electron donation activates aromatic rings towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Caption: Dominant +M (resonance) vs. -I (inductive) effect of the N,N-dibenzylamino group.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation, log(K/K₀) = ρσ, is a powerful tool for quantifying the electronic influence of substituents on a reaction's rate or equilibrium constant.[7][8] The substituent constant, σ, captures the electronic effect of a group relative to hydrogen.

-

σ < 0: Indicates an electron-donating group.

-

σ > 0: Indicates an electron-withdrawing group.

While a precise, universally cited Hammett constant (σp) for the N,N-dibenzylamino group is not available in common databases, its value can be determined experimentally (see Protocol 4.2) or estimated by comparison with similar groups.[6][9] For context, the closely related N,N-dimethylamino group (-NMe₂) exhibits one of the most negative σp values, highlighting its powerful electron-donating capacity.

| Substituent | Hammett Constant (σp) | Electronic Nature |

| -H | 0.00 (by definition) | Neutral Reference |

| -NH₂ | -0.66 | Strongly Donating |

| -N(CH₃)₂ | -0.83 | Very Strongly Donating |

| -N(CH₂Ph)₂ | Strongly Negative (Est.) | Very Strongly Donating |

Steric Profile and Influence

The steric hindrance imposed by the N,N-dibenzylamino group is substantial and plays a critical role in controlling reaction outcomes, particularly in catalysis and diastereoselective synthesis.[10][11]

Quantifying Steric Bulk

Traditional measures like the Tolman cone angle were developed for phosphine ligands in organometallic chemistry and provide a useful, albeit idealized, measure of steric bulk.[7][12][13]

A more modern and versatile approach is the calculation of the percent buried volume (%VBur) . This method quantifies the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around a central atom (e.g., a metal in a catalyst or the carbon of an aromatic ring) that is occupied by the substituent.[11][14] It provides a precise and context-dependent measure of steric hindrance that can be calculated from X-ray crystal structures or computationally optimized geometries.[1][2][12][15]

Crystallographic Insights

The solid-state structure of model compounds like N,N-dibenzylaniline provides direct evidence of the group's spatial arrangement. X-ray crystallography has shown that N,N-dibenzylaniline crystallizes in a monoclinic system, with the bulky benzyl groups oriented to minimize steric clash, dictating the overall molecular packing.[16] This fixed conformation in the solid state underscores the significant volume occupied by the substituent.

Caption: Conceptual diagram of steric shielding by the bulky N,N-dibenzylamino group.

Experimental and Computational Characterization

The precise electronic and steric parameters of the N,N-dibenzylamino group can be determined through a combination of synthesis, analytical chemistry, and computational modeling.

Caption: Workflow for the characterization of electronic and steric parameters.

Protocol: Synthesis of a Probe Molecule

Objective: To synthesize p-(N,N-dibenzylamino)benzoic acid for pKa determination.

Methodology: N,N-dibenzylation of p-aminobenzoic acid via nucleophilic substitution.[4][13]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-aminobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq) as a base, and dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the mixture to 80-90 °C. Add benzyl bromide (2.2 eq) dropwise over 30 minutes.

-

Monitoring: Maintain the temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to pH ~4-5. The product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure p-(N,N-dibenzylamino)benzoic acid.

Protocol: pKa Determination for Hammett Analysis

Objective: To measure the pKa of the synthesized benzoic acid derivative to calculate σp.

Methodology: Potentiometric titration.[8]

-

Preparation: Accurately weigh a sample of p-(N,N-dibenzylamino)benzoic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water).

-

Titration: Calibrate a pH meter and place the electrode in the solution. Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope on the curve).

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point).

-

Hammett Constant Calculation: Use the Hammett equation: σp = pKa(benzoic acid) - pKa(p-N,N-dibenzylamino)benzoic acid) (Use a literature value for the pKa of benzoic acid in the same solvent system, ~4.20 in water).[3]

Protocol: Computational Modeling for Steric Parameters

Objective: To calculate the percent buried volume (%VBur) of the N,N-dibenzylamino group.

Methodology: Density Functional Theory (DFT) geometry optimization followed by %VBur calculation.[1][11][17]

-

Structure Input: Obtain the coordinates of an N,N-dibenzylamino-substituted molecule (e.g., N,N-dibenzylaniline) from an experimental X-ray crystal structure[16] or build it using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a DFT method (e.g., B3LYP functional with a def2-TZVP basis set) with software like Gaussian. This finds the lowest energy conformation of the molecule.

-

%VBur Calculation: Use a specialized tool like the SambVca web application.[14]

-

Define the metal/center atom as the aromatic carbon to which the substituent is attached (C-ipso).

-

Define the N,N-dibenzylamino group as the ligand.

-

Set the sphere radius (standard is 3.5 Å).

-

The software calculates the volume occupied by the van der Waals spheres of the ligand atoms within this sphere and expresses it as a percentage of the total sphere volume.

-

Applications and Case Studies

As a Protecting Group in Synthesis

The N,N-dibenzylamino group is a premier choice for protecting amines. The protection is typically achieved by reacting the amine with benzyl halide in the presence of a base.[4] Its key advantage is its orthogonal stability; it is robust to acidic, basic, and many organometallic conditions, yet it can be cleanly removed under mild catalytic hydrogenation (H₂, Pd/C), which cleaves the C-N bonds to liberate the free amine and toluene.[3][5]

In Catalysis and Ligand Design

When incorporated into ligands for transition metal catalysis, the steric and electronic properties of the N,N-dibenzylamino group can be used to tune the catalyst's activity and selectivity. The strong electron-donating character can increase the electron density at the metal center, influencing its catalytic cycle. Simultaneously, the significant steric bulk can create a specific pocket around the metal, controlling substrate approach and influencing the stereochemical outcome of a reaction.[10][11]

In Medicinal Chemistry and Drug Design

In drug development, modifying a lead compound with an N,N-dibenzylamino group can have profound effects. Its steric bulk can enhance binding selectivity by occupying a specific hydrophobic pocket in a receptor while preventing binding in others.[18] Its electronic properties can modulate the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH, which in turn influences solubility, membrane permeability, and receptor interactions.

Conclusion

The N,N-dibenzylamino substituent is a multifaceted tool for the modern chemist. Its powerful electron-donating resonance effect and its significant, yet conformationally flexible, steric bulk provide a predictable and tunable influence on molecular properties. By understanding the fundamental principles outlined in this guide and applying the quantitative experimental and computational protocols, researchers can rationally harness these effects to achieve specific goals in synthesis, catalysis, and the development of new therapeutic agents.

References

- 1. Substituent constants for correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. global.oup.com [global.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hammett substituent constants: Topics by Science.gov [science.gov]

- 9. [PDF] A survey of Hammett substituent constants and resonance and field parameters | Semantic Scholar [semanticscholar.org]

- 10. "Aromatic" substituent constants for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 13. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. repositorio.uam.es [repositorio.uam.es]

- 17. epdf.pub [epdf.pub]

- 18. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

A Deep Dive into the Solubility of 4-(N,N-Dibenzylamino)phenylboronic Acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N,N-Dibenzylamino)phenylboronic acid is a compound of significant interest, particularly in the realms of organic synthesis, medicinal chemistry, and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and in the development of advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs) is well-established.[1][2] However, the successful application of this versatile molecule is fundamentally governed by its solubility in organic solvents—a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive exploration of the solubility characteristics of this compound, delving into the molecular factors that dictate its behavior in various organic media. While specific quantitative solubility data for this compound is limited in public literature, this guide synthesizes information from closely related analogs and foundational principles of physical organic chemistry to provide a robust predictive framework. Furthermore, it outlines a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility in the Application of this compound

The practical utility of any chemical compound in a solution-phase application hinges on its ability to dissolve in a suitable solvent. For this compound, this is particularly true in the context of its primary applications:

-

Suzuki-Miyaura Cross-Coupling Reactions: As a key reagent in these palladium-catalyzed reactions, achieving a homogeneous solution is often crucial for optimal reaction rates and yields. Poor solubility can lead to sluggish or incomplete reactions and complicate product isolation.[3]

-

OLED Material Synthesis: The fabrication of advanced electronic materials often involves solution-based processing techniques. The ability to dissolve this compound and its derivatives in specific organic solvents is essential for creating thin films with the desired optical and electronic properties.[2]

-

Pharmaceutical Research: In drug discovery and development, understanding the solubility of a compound is fundamental for formulation, bioavailability studies, and high-throughput screening.[4] Phenylboronic acid derivatives are a growing class of pharmacologically active molecules.[5][6]

This guide will, therefore, equip the researcher with a thorough understanding of the factors governing the solubility of this compound, provide a predictive framework for solvent selection, and offer a detailed methodology for its experimental determination.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. Two key functional groups dictate its interactions with organic solvents: the boronic acid moiety and the dibenzylamino group.

-

The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This imparts a degree of polarity to the molecule and allows for favorable interactions with polar solvents. However, boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[3][7] This equilibrium between the acid and its less soluble anhydride can complicate solubility measurements and is influenced by the solvent and temperature.[3][7]

-

The 4-(N,N-Dibenzylamino)phenyl Group: This large, nonpolar substituent significantly influences the overall solubility profile. The two benzyl groups and the phenyl ring contribute to a large hydrophobic surface area, favoring solubility in nonpolar or moderately polar organic solvents. This bulky group can also sterically hinder the intermolecular interactions of the boronic acid moiety.

The interplay between the polar boronic acid group and the nonpolar dibenzylamino substituent means that the solubility of this compound will be highly dependent on the specific characteristics of the organic solvent.

Predicting Solubility: A Framework Based on Solvent Properties

| Solvent Class | Predicted Solubility | Rationale |

| Ethers (e.g., THF, Dioxane) | High | These solvents are moderately polar and can act as hydrogen bond acceptors, interacting favorably with the boronic acid's hydroxyl groups. The nonpolar character of the dibenzylamino group is also well-solvated. |

| Ketones (e.g., Acetone, 3-Pentanone) | High | Similar to ethers, ketones are polar aprotic solvents that can accept hydrogen bonds. Phenylboronic acid generally shows high solubility in ketones.[8][9] |

| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate to High | These solvents have a moderate polarity. Chloroform, in particular, has been shown to be a good solvent for many boronic acid esters.[8] |

| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Moderate | The large aromatic portion of the molecule will have favorable π-π stacking interactions with aromatic solvents. However, the polarity of the boronic acid group may limit very high solubility. |

| Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane) | Low | These nonpolar solvents will not effectively solvate the polar boronic acid functional group, leading to poor solubility. Phenylboronic acid exhibits very low solubility in hydrocarbons.[8][9] |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to High, with potential for reaction | Alcohols are polar, protic solvents that can engage in hydrogen bonding with the boronic acid. However, there is a potential for esterification to occur between the boronic acid and the alcohol, which would alter the nature of the dissolved species. |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Moderate to High | These highly polar solvents should effectively solvate the boronic acid group. The large nonpolar substituent will also be accommodated. |

Experimental Determination of Solubility: A Step-by-Step Protocol

A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[7][8] This technique involves visually observing the temperature at which a known composition of solute and solvent becomes a single homogeneous phase upon controlled heating.

Principle of the Dynamic Method

A mixture of the boronic acid and the chosen solvent of a known composition is heated at a steady rate with constant and vigorous stirring. The temperature at which the last solid particle dissolves is recorded as the equilibrium solubility temperature for that specific concentration. By repeating this process for various compositions, a solubility curve can be constructed.

Experimental Workflow

Caption: Experimental workflow for dynamic solubility determination.

Detailed Protocol

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of sealable glass vials.

-

To each vial, add a precise volume or mass of the desired organic solvent to create a range of compositions.

-

Add a small magnetic stir bar to each vial.

-

-

Equilibrium Point Determination:

-

Place a vial in a calibrated, transparent heating block or water bath equipped with a magnetic stirrer.

-

Begin stirring at a constant, high rate to ensure the suspension is uniform.

-

Heat the sample at a slow, controlled rate (e.g., 0.5 °C per minute) to ensure the system remains close to equilibrium.

-

Carefully observe the sample. The solubility temperature is the point at which the solution becomes completely clear and free of any solid particles.

-

Record this temperature.

-

-

Data Collection and Analysis:

-

Repeat the measurement for each of the prepared compositions.

-

To ensure accuracy, allow the solution to cool until recrystallization occurs and then repeat the heating cycle. The temperatures should be reproducible.

-

Plot the mole fraction or concentration of the boronic acid as a function of the recorded solubility temperature to generate the solubility curve.

-

Factors Complicating Solubility Determination

Researchers should be aware of several factors that can introduce challenges or variability into the solubility measurements of boronic acids:

-

Boroxine Formation: As previously mentioned, the equilibrium between the boronic acid and its corresponding boroxine anhydride can affect solubility.[3] The extent of this equilibrium is solvent and temperature-dependent. This can make it difficult to obtain highly repeatable solubility data.[3]

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the solid boronic acid can lead to different measured solubilities. It is important to use a consistent solid form for all measurements.

-

Purity of Compound and Solvents: Impurities can significantly alter the measured solubility. Therefore, using highly pure this compound and anhydrous, high-purity solvents is crucial.

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents is not yet publicly available, a strong understanding of its molecular structure and the principles of physical organic chemistry allows for reliable predictions of its behavior. The bulky, nonpolar dibenzylamino group suggests good solubility in moderately polar to nonpolar solvents like ethers, ketones, and aromatic hydrocarbons, while the polar boronic acid group will limit its solubility in nonpolar aliphatic hydrocarbons.

For applications requiring precise solubility data, the dynamic method provides a robust and reliable experimental approach. By carefully controlling experimental parameters and being mindful of the unique chemistry of boronic acids, particularly the potential for boroxine formation, researchers can generate high-quality data to guide solvent selection, optimize reaction conditions, and advance the application of this important chemical building block in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. d-nb.info [d-nb.info]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. japsonline.com [japsonline.com]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Green Horizons in Boron Chemistry: A Technical Guide to Sustainable Arylboronic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arylboronic acids, indispensable building blocks in modern organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, is undergoing a paradigm shift. Driven by the principles of green chemistry, researchers are developing innovative and sustainable methodologies that minimize environmental impact, reduce waste, and enhance safety without compromising efficiency. This technical guide provides an in-depth exploration of these cutting-edge approaches, offering detailed experimental protocols, comparative data, and visual workflows to aid in their practical implementation.

Mechanochemical Synthesis: The Power of Grinding

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling solvent-free and often catalyst-free alternative to traditional solution-phase synthesis. By eliminating bulk solvents, this approach significantly reduces waste and simplifies product isolation.

Catalyst-Free Multicomponent Coupling

A notable advancement is the external catalyst-free multicomponent coupling of aryl diazonium salts, alkenes, and simple metal halides under ball-milling conditions.[1] This method generates aryl radicals through the mechanical breaking of the C–N bond in aryldiazonium salts, circumventing the need for external electron transfer mediators.[1]

Experimental Protocol: Mechanochemical Synthesis of α-halo Alkylboronic Esters [2]

-

Preparation: In a 1.5 mL stainless-steel milling jar, add the aryl diazonium salt (0.3 mmol), vinylboronic ester (0.2 mmol), and NaCl (1.5 eq.).

-

Liquid-Assisted Grinding (LAG): Add a minimal amount of liquid assistant (0.2 µL mg⁻¹).

-

Milling: Place a stainless-steel ball (5 mm diameter) into the jar, seal it under a nitrogen atmosphere, and mill at 30 Hz for 1 hour.

-

Work-up: After the reaction, the product can be isolated and purified using standard techniques. For yield determination, an internal standard (e.g., CH₂Br₂) can be added, and the yield is calculated via ¹H NMR. For isolation, the α-halo alkylboronic esters can be oxidized with NaBO₃·4H₂O in a THF/water mixture.[2]

Quantitative Data: Mechanochemical Synthesis of α-chloro, β-aryl-alkylboronic Esters [2]

| Aryl Diazonium Salt | Alkene | Yield (%) |

| 4-Fluorophenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | 88 |

| 4-Chlorophenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | 85 |

| 4-Bromophenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | 82 |

| 4-Methylphenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | 75 |

Yields are ¹H NMR yields with CH₂Br₂ as the internal standard.

Workflow for Mechanochemical Synthesis

Caption: Workflow for mechanochemical synthesis.

Flow Chemistry: Precision and Scalability

Flow chemistry offers unparalleled control over reaction parameters, enhanced safety for handling hazardous reagents, and straightforward scalability. These advantages are particularly beneficial for organometallic reactions, which are often highly exothermic and sensitive.

Continuous Synthesis via Organolithium Intermediates

A simple and efficient continuous flow setup enables the synthesis of arylboronic acids from aryl bromides via a halogen/lithium exchange followed by an electrophilic quench.[3] This method achieves remarkable throughput with reaction times of less than a second.[3]

Experimental Protocol: Continuous Flow Synthesis of Arylboronic Acids [3]

-

Reagent Streams: Prepare two separate streams.

-

Stream A: A solution of the aryl bromide in an appropriate solvent (e.g., THF).

-

Stream B: A solution of n-butyllithium in hexane.

-

Stream C: A solution of triisopropyl borate in THF.

-

-

Mixing and Reaction:

-

Pump streams A and B through a T-mixer into a reaction coil maintained at a specific temperature (e.g., -20 °C) to perform the halogen/lithium exchange.

-

The output from the first coil is then mixed with stream C in a second T-mixer and passed through a second reaction coil to effect the borylation.

-

-

Quenching and Collection: The reaction mixture is quenched by flowing it into a collection vessel containing an aqueous acid solution.

-

Work-up: The arylboronic acid is then isolated from the organic phase through standard extraction and purification procedures.

Quantitative Data: Continuous Flow Synthesis of Arylboronic Acids [3]

| Aryl Bromide | Throughput (g/h) | Yield (%) |

| 4-Bromotoluene | ~60 | 95 |

| 4-Bromoanisole | ~60 | 92 |

| 1-Bromo-4-fluorobenzene | ~60 | 90 |

Flow Chemistry Setup for Arylboronic Acid Synthesis

Caption: Flow chemistry experimental setup.

Catalyst-Free and Metal-Free Approaches

Eliminating transition-metal catalysts is a primary goal in green synthesis, as it circumvents issues of cost, toxicity, and product contamination with metal residues. Recent breakthroughs have demonstrated efficient borylation reactions under catalyst-free conditions, often facilitated by light or occurring in aqueous media.

Photoinduced Metal-Free Borylation of Aryl Halides

Visible light can be harnessed to promote the borylation of aryl halides in the absence of a metal catalyst.[4] This method relies on the in situ formation of an excited donor-acceptor complex that acts as a potent single-electron reductant, initiating a radical-mediated borylation process.[4]

Experimental Protocol: Photoinduced Metal-Free Borylation [4]

-

Reaction Setup: To a reaction vessel, add the aryl halide (0.2 mmol), bis(pinacolato)diboron (B₂pin₂) (1.5 eq.), and triethylamine (NEt₃) (5 eq.) in a suitable solvent (e.g., 0.5 mL of acetonitrile).

-

Irradiation: Irradiate the mixture with a 40 W, 390 nm LED lamp for the specified reaction time.

-

Work-up: After the reaction is complete, the solvent is evaporated, and the product is purified by column chromatography.

Quantitative Data: Photoinduced Metal-Free Borylation of Aryl Bromides [4]

| Aryl Bromide | Time (h) | Yield (%) |

| 4-Bromoanisole | 12 | 92 |

| 4-Bromobenzonitrile | 12 | 85 |

| 1-Bromo-4-(trifluoromethyl)benzene | 24 | 78 |

| 2-Bromopyridine | 12 | 75 |

Yields are isolated yields.

Reaction Pathway for Photoinduced Borylation

Caption: Photoinduced metal-free borylation pathway.

Aqueous Synthesis: Embracing Water as a Green Solvent

The use of water as a reaction medium is a cornerstone of green chemistry. While many organometallic reactions are water-sensitive, methodologies are emerging that leverage the unique properties of water to facilitate catalysis.

Benzoquinone-Promoted Aerobic Oxidative Hydroxylation in Water

While this is a reaction of arylboronic acids rather than a synthesis, it exemplifies a green approach in this chemical space. This method uses benzoquinone as a catalyst and air as the oxidant to convert arylboronic acids to phenols in water, avoiding transition metals and stoichiometric oxidants.[5]

Experimental Protocol: Aqueous Aerobic Hydroxylation [5]

-

Reaction Setup: In a flask, dissolve the arylboronic acid (1.0 mmol), benzoquinone (0.3 eq.), and KOH (3.0 eq.) in water (5 mL).

-

Reaction: Reflux the mixture at 100 °C under an air atmosphere for the required time.

-

Work-up: After cooling, the reaction mixture is acidified with HCl and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the phenol product.

Quantitative Data: Aqueous Aerobic Hydroxylation [5]

| Arylboronic Acid | Time (h) | Yield (%) |

| Phenylboronic acid | 12 | 95 |

| 4-Methylphenylboronic acid | 12 | 92 |

| 4-Methoxyphenylboronic acid | 12 | 90 |

| 4-Chlorophenylboronic acid | 12 | 85 |

Yields are isolated yields.

Conclusion and Future Outlook

The synthesis of arylboronic acids is being transformed by green chemistry principles. The methodologies presented here—mechanochemistry, flow chemistry, catalyst-free reactions, and aqueous synthesis—represent significant strides toward more sustainable and efficient chemical manufacturing. For researchers and professionals in drug development, adopting these greener approaches not only minimizes environmental impact but can also lead to safer, more cost-effective, and scalable processes. The continued innovation in this field promises a future where the synthesis of these vital chemical building blocks is in greater harmony with the principles of sustainability.

References

- 1. Mechanochemical Synthesis of α‐halo Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]

- 4. Photoinduced metal-free borylation of aryl halides catalysed by an in situ formed donor–acceptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water [organic-chemistry.org]

The Nuances of Acidity: A Technical Guide to Substituted Phenylboronic Acids for Researchers and Drug Development Professionals

An in-depth exploration of the factors governing the Lewis acidity of substituted phenylboronic acids, this guide provides a comprehensive overview of quantitative data, experimental methodologies, and the underlying principles of substituent effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design and application of these versatile compounds.

The Lewis acidity of phenylboronic acids is a critical parameter influencing their reactivity, binding affinity, and catalytic activity. This property is finely tuned by the nature and position of substituents on the phenyl ring. Understanding and quantifying these effects are paramount for applications ranging from organic synthesis and catalysis to the development of sensors and therapeutics. This guide delves into the core principles of phenylboronic acid Lewis acidity, presenting a compilation of quantitative data, detailed experimental protocols for its determination, and visual representations of the key concepts.

Understanding Lewis Acidity in Phenylboronic Acids

Phenylboronic acids act as Lewis acids through the boron atom's vacant p-orbital, which can accept a pair of electrons from a Lewis base. In aqueous media, the primary interaction is with a hydroxide ion, leading to the formation of a more stable, tetracoordinate boronate anion. The equilibrium of this reaction is a direct measure of the boronic acid's Lewis acidity and is quantified by its acid dissociation constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion.

The electronic properties of substituents on the phenyl ring profoundly impact the electron density at the boron center, thereby modulating the Lewis acidity. Electron-withdrawing groups (EWGs) decrease the electron density on the boron atom, making it more electrophilic and thus a stronger Lewis acid (lower pKa). Conversely, electron-donating groups (EDGs) increase electron density, rendering the boron center less electrophilic and a weaker Lewis acid (higher pKa).

Caption: General equilibrium of a phenylboronic acid with a Lewis base.

Quantitative Analysis of Lewis Acidity

The effect of substituents on the Lewis acidity of phenylboronic acids can be quantitatively assessed through the determination of their pKa values. The following table summarizes the pKa values for a range of substituted phenylboronic acids, categorized by the position of the substituent. Hammett sigma (σ) constants for the corresponding substituents are also provided to illustrate the correlation between electronic effects and acidity.

| Substituent (X) | Position | pKa | Hammett Constant (σ) |

| -H | - | 8.83 | 0.00 |

| -CH₃ | para | 9.06 | -0.17 |

| -CH₃ | meta | 8.95 | -0.07 |

| -CH₃ | ortho | 8.52 | - |

| -OCH₃ | para | 9.25 | -0.27 |

| -OCH₃ | meta | 8.85 | 0.12 |

| -OCH₃ | ortho | 8.76 | - |

| -F | para | 8.77 | 0.06 |

| -F | meta | 8.35 | 0.34 |

| -F | ortho | 7.95 | - |

| -Cl | para | 8.55 | 0.23 |

| -Cl | meta | 8.28 | 0.37 |

| -Cl | ortho | 8.01 | - |

| -Br | para | 8.52 | 0.23 |

| -Br | meta | 8.25 | 0.39 |

| -Br | ortho | 7.98 | - |

| -CF₃ | para | 7.86 | 0.54 |

| -CF₃ | meta | 7.95 | 0.43 |

| -CN | para | 7.82 | 0.66 |

| -CN | meta | 7.90 | 0.56 |

| -NO₂ | para | 7.08 | 0.78 |

| -NO₂ | meta | 7.23 | 0.71 |

| -NO₂ | ortho | 7.35 | - |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, solvent). The values presented here are representative literature values for aqueous solutions at or near 25°C. Hammett constants are from established literature sources.

The Hammett Relationship: A Predictive Tool

For meta- and para-substituted phenylboronic acids, a linear free-energy relationship, known as the Hammett equation, provides a powerful tool for predicting their Lewis acidity. The equation is expressed as:

log(KX/KH) = ρσ

where KX and KH are the acid dissociation constants of the substituted and unsubstituted phenylboronic acid, respectively, σ is the Hammett substituent constant, and ρ (rho) is the reaction constant. A plot of log(KX/KH) or (pKH - pKX) against σ yields a straight line, and the slope (ρ) indicates the sensitivity of the reaction to substituent electronic effects. For the ionization of phenylboronic acids, ρ is positive, confirming that electron-withdrawing groups (positive σ) increase acidity.

It is important to note that ortho-substituents often deviate from the Hammett relationship due to steric hindrance and direct intramolecular interactions with the boronic acid moiety.

Caption: Influence of substituent electronic effects on Lewis acidity.

Experimental Protocols for Determining Lewis Acidity

Accurate determination of pKa values is essential for the quantitative assessment of Lewis acidity. The two most common methods are spectrophotometric and potentiometric titrations.

Spectrophotometric Titration

This method is particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the phenylboronic acid is measured at a fixed wavelength over a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

Detailed Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 4-5 pH units around the expected pKa of the analyte. A universal buffer system or a set of individual buffers (e.g., acetate, phosphate, borate) can be used. Ensure the ionic strength of all buffer solutions is kept constant by adding a neutral salt (e.g., KCl).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., DMSO, methanol).

-

Sample Preparation: In a series of cuvettes or a 96-well microplate, add a small, constant volume of the phenylboronic acid stock solution to each of the different pH buffer solutions. The final concentration of the boronic acid should be in the micromolar range, and the volume of the organic solvent from the stock solution should be minimal (typically <1%) to avoid significant shifts in the aqueous pKa.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for each sample. Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the boronic acid.

-

Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation) using appropriate software. The pKa is the pH value at the midpoint of the curve.

Potentiometric Titration

This classic method involves the direct titration of the boronic acid with a strong base and monitoring the pH change.

Principle: A solution of the phenylboronic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Detailed Methodology:

-

Solution Preparation: Accurately weigh a sample of the substituted phenylboronic acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent (e.g., methanol, ethanol) may be used for sparingly soluble compounds, but it is important to note that this will yield an apparent pKa (pKa*) that may differ from the aqueous pKa.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

Caption: Workflow for determining the pKa of phenylboronic acids.

Advanced and Complementary Methods

Beyond experimental pKa determination, computational methods offer valuable insights into the intrinsic Lewis acidity of boronic acids.

-

Fluoride Ion Affinity (FIA): This method computationally calculates the enthalpy change for the gas-phase reaction of a boronic acid with a fluoride ion. A more negative FIA value indicates a stronger Lewis acid.

-

Ammonia Affinity (AA): Similar to FIA, this computational approach determines the affinity of a boronic acid for ammonia, providing another theoretical measure of Lewis acidity.

These computational methods are particularly useful for comparing the Lewis acidity of a large number of compounds and for understanding the fundamental electronic factors at play, independent of solvent effects.

Conclusion

The Lewis acidity of substituted phenylboronic acids is a tunable and predictable property that is central to their diverse applications. By understanding the electronic effects of substituents, as quantified by Hammett parameters and pKa values, researchers can rationally design and select phenylboronic acids with the desired acidity for specific tasks in drug discovery, catalysis, and materials science. The experimental and computational methods outlined in this guide provide a robust framework for the accurate characterization of this fundamental property, empowering scientists to harness the full potential of this important class of compounds.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(N,N-Dibenzylamino)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals, agrochemicals, and advanced materials. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. 4-(N,N-Dibenzylamino)phenylboronic acid is a valuable building block that introduces a bulky, electron-rich triarylamine-like moiety. Derivatives of this structure are of interest for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices, as well as for their potential as fluorescent probes and anticancer agents in medicinal chemistry.

These application notes provide a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The provided methodologies are based on established procedures for structurally similar boronic acids and are intended to serve as a starting point for reaction optimization.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are illustrative and may vary depending on the specific substrate and reaction conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 78 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16 | 72 |

| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ (3) | t-BuOH/H₂O (10:1) | 110 | 24 | 65 |

| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 10 | 92 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DME, t-BuOH)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 8 mL of Toluene) and degassed water (e.g., 2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 8-24 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the general workflow for the Suzuki-Miyaura coupling experiment.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Electron-Rich Boronic Acids

For Researchers, Scientists, and Drug Development Professionals